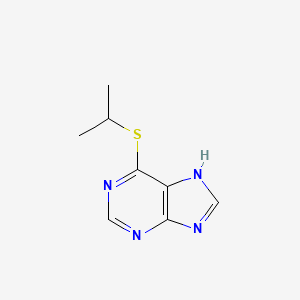

6-(Isopropylthio)purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5443-87-8 |

|---|---|

Molecular Formula |

C8H10N4S |

Molecular Weight |

194.26 g/mol |

IUPAC Name |

6-propan-2-ylsulfanyl-7H-purine |

InChI |

InChI=1S/C8H10N4S/c1-5(2)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H3,(H,9,10,11,12) |

InChI Key |

AKRVBASKTIDYRB-UHFFFAOYSA-N |

SMILES |

CC(C)SC1=NC=NC2=C1NC=N2 |

Canonical SMILES |

CC(C)SC1=NC=NC2=C1NC=N2 |

Other CAS No. |

5443-87-8 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of 6 Isopropylthio Purine

Enzyme Inhibition Studies

The biological effects of 6-(Isopropylthio)purine and related compounds are often investigated through their interactions with various enzymes. As a purine (B94841) analog, it is a candidate for interacting with enzymes that recognize natural purines like adenine (B156593), guanine (B1146940), and hypoxanthine (B114508).

The purine metabolism pathway, encompassing both de novo synthesis and salvage pathways, is crucial for the production of nucleotides required for DNA and RNA synthesis. Enzymes within this pathway are well-established targets for therapeutic agents, particularly in cancer and immunology.

Direct experimental studies detailing the inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) by this compound are not extensively documented in the reviewed literature. However, as a thiopurine, its interaction can be contextualized by the known mechanisms of related compounds like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). researchgate.net HGPRT is a key enzyme in the purine salvage pathway that converts hypoxanthine and guanine to their respective monophosphate nucleotides. nih.gov Thiopurine drugs are prodrugs that require enzymatic conversion by HGPRT to form their therapeutically active nucleotide analogs, such as 6-thioguanosine (B559654) monophosphate (6-TGMP). nih.gov This conversion is essential for their cytotoxic effects, which arise from the incorporation of these fraudulent bases into DNA and the inhibition of DNA replication. researchgate.net Consequently, resistance to thiopurine drugs can develop in cells that have reduced or deficient HGPRT activity. nih.gov Given this mechanism, it is plausible that this compound could also be recognized by and act as a substrate for HGPRT, a critical step for its potential bioactivity.

Research into purine derivatives has included investigations into their potential to inhibit Adenosine (B11128) Deaminase (ADA). ontosight.ai ADA is a vital enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively, thereby regulating their cellular concentrations. mdpi.comnih.gov The inhibition of ADA is a validated therapeutic strategy, and inhibitors are used in the treatment of certain types of leukemia. scbt.com A variety of purine-based drugs have been studied for their effects on ADA activity, revealing different modes of inhibition. For instance, allopurinol (B61711) and acyclovir (B1169) have been shown to act as competitive inhibitors of ADA. researchgate.netresearchgate.net The structural features of these purine analogs, such as substitutions on the purine ring, play a critical role in their binding affinity and inhibitory mechanism. researchgate.net Given that this compound is a purine derivative, its potential as an ADA inhibitor has been a subject of interest in biomedical research. ontosight.ai

Xanthine (B1682287) Oxidase (XO) is another critical enzyme in the purine catabolism pathway, responsible for oxidizing hypoxanthine to xanthine and then to uric acid. mdpi.commedchemexpress.com Its inhibition is a primary strategy for treating hyperuricemia and gout. medchemexpress.com Studies have shown that various substituted purine derivatives can act as inhibitors of XO. Specifically, research on 2-thioalkyl-substituted purines has demonstrated very good inhibitory activity, with some compounds being significantly more effective than the standard drug, allopurinol. nih.gov Similarly, other studies on 6-substituted purines have identified potent XO inhibitors. rsc.orgresearchgate.netbioorganica.com.ua For example, the purine analog 6-(N-benzoylamino)purine was found to be a highly potent competitive inhibitor of XO, with an IC50 value comparable to allopurinol. nih.gov These findings suggest that the purine scaffold, particularly with substitutions at the 6-position, is a promising framework for XO inhibition, making this compound a relevant candidate for interaction with this enzyme.

Table 1: Xanthine Oxidase Inhibition by 6-Substituted Purine Analogs This table presents data for compounds structurally related to this compound to provide context for potential activity. Data for this compound itself was not available in the reviewed sources.

| Compound Name | IC50 (µM) | Inhibition Type | Source |

| 6-aminopurine (adenine) | 10.89 ± 0.13 | - | nih.gov |

| 2-chloro-6-(methylamino)purine | 10.19 ± 0.10 | Non-competitive | nih.gov |

| 6-(N-benzoylamino)purine | 0.45 | Competitive | nih.gov |

| Allopurinol (Reference) | 7.82 ± 0.12 | - | nih.gov |

Beyond purine metabolism, the purine scaffold serves as a privileged structure for designing inhibitors of other critical enzyme families, notably kinases and phosphodiesterases.

Kinases: Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their deregulation is implicated in diseases like cancer. benthamdirect.com Purine analogues have been extensively developed as ATP-competitive kinase inhibitors. nih.govacs.org The purine core mimics the adenine base of ATP, allowing these compounds to bind to the ATP-binding site of kinases. benthamdirect.comacs.org Structure-activity relationship studies have shown that substitutions at various positions of the purine ring are key to achieving potency and selectivity for specific kinases. benthamdirect.com Notably, a pyrazolo[3,4-d]pyrimidine derivative featuring a 6-(isopropylthio) group has been synthesized as part of a library of potential kinase inhibitors, indicating the relevance of this specific chemical moiety in the design of such agents. mdpi.com

Phosphodiesterases (PDEs): Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, playing crucial roles in signal transduction. pharm.or.jp Various purine derivatives have been designed and synthesized as PDE inhibitors. nih.gov For example, certain 9-benzyladenine (B1666361) derivatives are selective inhibitors of PDE4. pharm.or.jp Research has also led to the discovery of purine-thioacetamide derivatives as potent, competitive inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1), with Ki values in the nanomolar range. acs.org Furthermore, other purine-based compounds have been optimized as potent and selective inhibitors of PDE5. researchgate.net The consistent success of the purine scaffold in generating PDE inhibitors suggests that this compound could also interact with members of this enzyme family.

Table 2: Inhibition of Other Enzymes by Purine Analogs This table presents data for compounds structurally related to this compound to provide context for potential activity. Data for this compound itself was not available in the reviewed sources.

| Target Enzyme Family | Analog Class/Compound | Finding | Source |

| Kinase | Purine Analogues | Discovered as CDK2 inhibitors with IC50 values of 0.21 µM and 0.59 µM for lead compounds. | nih.gov |

| Phosphodiesterase | Purine-thioacetamide derivative | Potent inhibitor of NPP1 with a Ki value of 5.00 nM. | acs.org |

| Phosphodiesterase | 2-chloro-9-(2,6-difluorobenzyl)adenine | Good inhibitor of PDE2. | pharm.or.jp |

| Phosphodiesterase | 2-amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine | Strong inhibitor of PDE4 (IC50 = 1.4 µM) and PDE2 (IC50 = 5.9 µM). | pharm.or.jp |

Characterization of Other Enzyme Targets (e.g., Kinases, Phosphodiesterases)

Modulation of Purine Nucleoside Phosphorylase (PNP) Activity

This compound belongs to the class of 6-substituted purines, which are known to interact with purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. nih.govnih.gov This enzyme catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. jci.org Inhibition of PNP is a therapeutic strategy, as it can lead to an increase in uroprotective nucleosides like inosine and guanosine (B1672433), and a decrease in metabolites like hypoxanthine. jci.org

Studies on PNP from Helicobacter pylori have shown that various 2- and 6-substituted purines act as inhibitors with inhibition constants in the micromolar range. nih.govnih.gov While this compound was not specifically listed in this study, a related compound, 6-benzylthio-2-chloropurine, was identified as the most potent inhibitor. nih.govnih.gov This indicates that the 6-thioalkyl substituent is a key feature for binding to the enzyme's active site. The findings support the potential of PNP inhibitors in designing new therapeutic agents. nih.govnih.gov

Table 1: Inhibition of H. pylori Purine Nucleoside Phosphorylase (PNP) by Related 6-Substituted Purines

| Compound | Inhibition Constant (Kᵢ) in µM |

| 6-benzylthio-2-chloropurine | 1.1 ± 0.1 |

| 6-benzylthiopurine | 1.9 ± 0.1 |

| 2-chloro-6-cyclohexylthiopurine | 2.1 ± 0.1 |

| 2-amino-6-benzylthiopurine | 3.1 ± 0.2 |

| 6-propylthiopurine | 4.3 ± 0.3 |

This table is adapted from research on H. pylori PNP inhibitors and showcases the activity of structurally similar compounds. nih.gov

Cellular Uptake and Intracellular Metabolic Transformations

Pathways of Cellular Entry and Accumulation

The specific mechanisms governing the cellular entry of this compound have not been fully elucidated. However, as a purine analog, it is expected to enter cells via nucleoside or nucleobase transporters. nih.govibb.waw.pl The efficiency of cellular uptake is a critical factor for the biological activity of such compounds. ibb.waw.pl For many microorganisms that cannot synthesize purines de novo, the uptake of purines and their derivatives from the environment via salvage pathways is essential for synthesizing DNA and RNA. nih.govibb.waw.pl In mammalian cells, purine antimetabolites are known to be transported into cells, where they can then exert their effects. nih.gov Studies on other purine salvage pathway inhibitors have shown that poor cellular penetration can limit their effectiveness, highlighting the importance of efficient transport across the cell membrane. ibb.waw.pl

Analysis of Intracellular Conversion to Nucleotides and Other Metabolites

Once inside the cell, purine analogs like this compound are typically metabolized by the purine salvage pathway to become active. wikipedia.orgfrontiersin.org A well-studied parallel is the drug 6-mercaptopurine (6-MP), which is converted to its corresponding ribonucleotide, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.org This conversion is a critical activation step. wikipedia.org

It is highly probable that this compound follows a similar metabolic fate, being converted into this compound ribonucleotide. This resulting nucleotide is the active form of the molecule that can interfere with subsequent cellular processes. wikipedia.org The parent compound itself may not be the primary active agent; rather, its intracellular nucleotide metabolites are responsible for its biological effects. wikipedia.org This process of intracellular conversion is fundamental to the mechanism of action for many purine antimetabolites used in therapy. nih.govwikipedia.org

Interaction with Nucleic Acids and Genetic Material

Interference with DNA Replication and Repair Mechanisms

The primary mechanism by which activated thiopurine nucleotides interfere with genetic material is by disrupting the de novo synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. wikipedia.orgfrontiersin.org The nucleotide metabolite of 6-mercaptopurine, TIMP, is known to be a potent inhibitor of phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in the de novo purine synthesis pathway. wikipedia.org This inhibition leads to a depletion of the cellular pools of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are required for DNA replication. nih.govwikipedia.org

By halting the production of the necessary purine-containing nucleotides, these antimetabolites effectively stop DNA synthesis, a process that is particularly detrimental to rapidly proliferating cells. wikipedia.org The structural similarity of the thiopurine nucleotides to natural purine nucleotides means they can act as competitive inhibitors for various enzymes involved in nucleic acid biosynthesis. evitachem.com This interference with DNA replication ultimately stalls cell division. wikipedia.org Furthermore, the presence of abnormal, modified purine bases in the cellular environment can trigger DNA repair mechanisms, such as base excision repair, which are designed to remove damaged bases from the DNA strand. nih.govatdbio.com However, the widespread disruption of the nucleotide pool can overwhelm these repair systems, contributing to cellular toxicity.

Modulation of RNA Synthesis and Function

As a purine analog, this compound is structurally similar to the natural purines, adenine and guanine, which are fundamental building blocks of RNA. ontosight.ai This structural mimicry is central to its mechanism of action, allowing it to interfere with the synthesis and subsequent function of RNA. Purine and pyrimidine (B1678525) nucleotides are essential for the transcription of genetic information from DNA to RNA. nih.gov The process of de novo purine synthesis is a complex, energy-intensive pathway that is tightly regulated to ensure an adequate supply of nucleotides for cellular processes, including RNA production. researchgate.netnih.gov

The introduction of a purine analog like this compound can disrupt this delicate balance. Thiopurines, the class of compounds to which this compound belongs, are known to be metabolized into fraudulent nucleotides. These thiopurine-containing nucleotides can be incorporated into growing RNA chains by RNA polymerases. open.ac.uk The presence of this unnatural base within an RNA molecule can lead to significant functional consequences, such as altered RNA stability, impaired processing, and incorrect translation into proteins. This disruption of RNA metabolism is a key aspect of the biological activity of many purine analogs. nih.gov

Specific Binding to DNA/RNA Structures (e.g., Triple Helix Formation, Riboswitches)

Beyond its role in RNA synthesis, this compound and similar purine derivatives have the potential to interact with and modulate the function of specific nucleic acid secondary structures.

Triple Helix Formation: DNA triple helices are non-canonical structures formed when a third strand of nucleotides binds within the major groove of a DNA duplex. soton.ac.uk The formation of these structures is sequence-specific and often involves purine-rich oligonucleotides binding to polypurine-polypyrimidine tracts in the DNA. nih.gov These structures can be dominated by G*G-C triplets. nih.gov The ability of purine analogs to participate in or stabilize such structures is an area of active research. soton.ac.uk The specific recognition of DNA sequences through triplex formation offers a potential mechanism for gene-targeted therapies. soton.ac.ukuni-regensburg.de

Riboswitches: Riboswitches are regulatory segments of messenger RNA (mRNA) that bind directly to small molecule ligands, including purines, to control gene expression. wikipedia.org A purine riboswitch consists of a natural aptamer domain that selectively binds to its ligand, causing a conformational change in the mRNA. wikipedia.orggoogle.com This change can either expose or conceal the ribosome binding site, thereby turning gene expression "on" or "off" in response to fluctuating metabolite concentrations. wikipedia.orgnih.gov The binding pocket of a purine riboswitch is highly specific for its natural ligand, but purine analogs could potentially interact with these RNA structures, either mimicking the natural ligand to trigger a response or acting as an antagonist to block it.

| Structure | Description | Potential Interaction with this compound |

| DNA Triple Helix | A three-stranded nucleic acid structure, often formed by a purine-rich oligonucleotide binding to a DNA duplex. nih.gov | May participate in the formation or stabilization of intermolecular purine-purine-pyrimidine triple helices. soton.ac.uk |

| Purine Riboswitch | An mRNA regulatory element that binds purine ligands to control gene expression. wikipedia.org | Could potentially act as an agonist or antagonist, modulating the conformational switch of the riboswitch. |

Signal Transduction Pathway Modulation

This compound can influence critical intracellular signaling pathways that govern cell fate decisions, including proliferation, cell cycle progression, and programmed cell death. ontosight.ai

Effects on Cell Cycle Progression and Regulation

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Purine nucleotide availability is a critical factor for progression through the cell cycle, particularly for the transition from the G1 phase to the S phase (DNA synthesis) and for progression through the S phase itself. nih.govnih.gov

By interfering with purine metabolism, this compound can induce cell cycle arrest. Studies on related purine inhibitors have provided insights into these mechanisms. For instance, the purine synthesis inhibitor 6-mercaptopurine has been shown to control the G1 to S phase transition. nih.gov Another alkylated purine, 6-dimethylaminopurine (B21663), was found to cause a widespread down-regulation of genes related to cell proliferation and cell cycle progression. nih.gov This suggests that purine analogs can trigger checkpoint controls that halt the cell cycle in response to metabolic disruption. Some compounds have been shown to abrogate the G2 cell cycle checkpoint, which normally monitors for DNA damage before the onset of mitosis. google.comgoogle.com

Induction of Programmed Cell Death (Apoptosis) Mechanisms

Apoptosis is a form of programmed cell death essential for tissue homeostasis. le.ac.uk Disruption of purine synthesis is a potent trigger for apoptosis, particularly in rapidly dividing cells. Inhibition of purine nucleotide synthesis can induce apoptosis, especially in cells that are actively cycling. nih.gov

The mechanisms often converge on the intrinsic or mitochondrial pathway of apoptosis. Research on the related compound 6-dimethylaminopurine (6-DMAP) in human lymphoma cells demonstrated that it induces apoptosis through a classic mitochondrial caspase-dependent pathway. nih.gov This process involves several key molecular events:

An increase in the intracellular calcium ion concentration ([Ca2+]i). nih.gov

A decrease in the mitochondrial membrane potential. nih.gov

Changes in the expression of Bcl-2 family proteins, specifically a reduction in the anti-apoptotic protein Bcl-XL and an increase in the pro-apoptotic protein Bax. nih.gov

The release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

Subsequent activation of executioner caspases, such as caspase-3, which cleave cellular substrates and execute the apoptotic program. nih.gov

| Apoptotic Event | Observation with Purine Analog (6-DMAP) | Reference |

| Intracellular Calcium | Increase in [Ca2+]i precedes apoptosis. | nih.gov |

| Bcl-2 Family Proteins | Decreased Bcl-XL, Increased Bax expression. | nih.gov |

| Mitochondria | Release of cytochrome c. | nih.gov |

| Caspase Activation | Activation of caspase-3. | nih.gov |

Activation or Inhibition of Specific Receptor Pathways (e.g., STING)

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a sign of infection or cellular damage. researchgate.netgoogle.com The canonical activation of STING involves the enzyme cGAS, which synthesizes the cyclic dinucleotide 2′,3′-cGAMP upon binding to DNA. This ligand then binds to STING, triggering a conformational change and downstream signaling that leads to the production of type I interferons and other inflammatory cytokines. researchgate.netfrontiersin.org

Given that the natural ligands for STING are purine-based cyclic dinucleotides, the pathway is a key target for modulation by synthetic purine analogs. google.com

STING Agonists: Synthetic cyclic dinucleotides and other small molecules that mimic the natural ligand can be potent activators of the STING pathway. This activation is being explored as a therapeutic strategy in cancer immunotherapy to enhance anti-tumor immune responses. nih.gov

STING Inhibitors: Conversely, aberrant activation of the STING pathway is implicated in various autoimmune and inflammatory diseases. nih.gov Therefore, small-molecule inhibitors of STING are being developed as potential therapeutics. For example, the inhibitor H-151 works by covalently binding to a cysteine residue on the STING protein, which blocks its palmitoylation and subsequent activation, thereby suppressing the inflammatory response. nih.govinvivogen.com

While direct modulation of STING by this compound has not been explicitly detailed, its purine structure places it within a class of compounds with a high potential to interact with this pathway, either as an agonist or an antagonist, depending on its specific three-dimensional structure and chemical properties.

Biological Activity Profiling of 6 Isopropylthio Purine in Pre Clinical Models

In Vitro Cellular Studies

The biological activity of 6-(Isopropylthio)purine, a sulfur-containing purine (B94841) analog, has been evaluated in pre-clinical models to determine its potential as a therapeutic agent. These investigations primarily focus on its effects on cancer cells in controlled laboratory settings.

The ability of a compound to inhibit cell growth (cytostatic effect) or kill cells (cytotoxic effect) is a primary indicator of its potential as an anticancer agent. For this compound, this has been extensively characterized through its inclusion in the U.S. National Cancer Institute's (NCI) drug screening program, where it is identified by the code NSC 40649. The screen evaluates the compound's effect on a panel of 60 human cancer cell lines (the NCI-60 panel). revvity.co.jp

The NCI-60 screen assesses the growth-inhibitory properties of compounds over a range of concentrations. From the resulting dose-response curves, several key parameters are calculated to quantify the compound's potency. nih.gov

GI50 (50% Growth Inhibition): The concentration of the compound that causes a 50% reduction in the net protein increase compared to control cells. This parameter reflects the cytostatic effect of the compound.

TGI (Total Growth Inhibition): The concentration at which there is no net growth of the cells over the incubation period. This indicates the concentration required to halt cell proliferation completely.

LC50 (50% Lethal Concentration): The concentration that results in a 50% reduction in the number of cells present at the beginning of the experiment, indicating a cytotoxic or cell-killing effect.

Analysis of the NCI-60 screening data for this compound reveals that it exhibits concentration-dependent antiproliferative activity. The mean log10(GI50) across all 60 cell lines is approximately -4.8, which corresponds to a GI50 concentration in the low micromolar range. This indicates a moderate but consistent cytostatic effect against the tested cancer cell lines.

Table 1: Summary of Concentration-Response for this compound (NSC 40649) in the NCI-60 Screen Data is derived from the NCI Developmental Therapeutics Program database.

| Parameter | Mean Log10(Concentration) | Approximate Mean Molar Concentration (µM) |

|---|---|---|

| GI50 | -4.80 | 15.8 |

| TGI | -4.25 | 56.2 |

| LC50 | -3.85 | 141.3 |

The NCI-60 panel is composed of cell lines derived from nine distinct human cancer types: leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system (CNS). revvity.co.jpnih.gov This diversity allows for an assessment of the compound's spectrum of activity and any potential tissue-specific selectivity.

This compound demonstrates broad antiproliferative activity across the majority of the cell lines in the panel. However, some cell lines exhibit greater sensitivity than others. Notably, the leukemia cell lines as a group show a higher-than-average sensitivity to the compound. For example, the RPMI-8226 and K-562 leukemia cell lines are among the most responsive in the entire panel. In contrast, certain solid tumor lines, such as some from the non-small cell lung cancer panel, display lower sensitivity. This differential sensitivity suggests that the compound's mechanism of action may be more effective in specific cellular contexts, particularly in hematologic malignancies.

Table 2: Antiproliferative Activity (GI50) of this compound (NSC 40649) Across a Panel of Diverse Human Cancer Cell Lines Data is derived from the NCI Developmental Therapeutics Program database. GI50 is the molar concentration required to cause 50% growth inhibition.

| Cancer Type | Cell Line | GI50 (µM) |

|---|---|---|

| Leukemia | K-562 | 1.55 |

| RPMI-8226 | 1.17 | |

| Melanoma | LOX IMVI | 13.8 |

| UACC-62 | 15.5 | |

| Colon Cancer | HCT-116 | 16.2 |

| SW-620 | 14.1 | |

| Renal Cancer | 786-0 | 15.8 |

| UO-31 | 15.5 | |

| Ovarian Cancer | OVCAR-3 | 15.5 |

| SK-OV-3 | 19.5 | |

| CNS Cancer | SF-295 | 14.8 |

While direct mechanistic studies on this compound are limited, its structural similarity to well-characterized thiopurine drugs like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) allows for strong inferences about its mode of action. mdpi.comresearchgate.net Thiopurines are purine antimetabolites that exert their cytotoxic effects by interfering with nucleic acid metabolism. mdpi.comimmunogenetics.nl

The primary mechanism involves the intracellular conversion of the thiopurine into its active nucleotide form, a thioguanine nucleotide (TGN). researchgate.net This metabolic activation is crucial for its biological activity. The resulting TGNs are cytotoxic through several routes:

Inhibition of de novo purine synthesis: Thiopurine metabolites can inhibit key enzymes in the pathway that synthesizes purines from simple precursors, thus starving the cell of the essential building blocks for DNA and RNA. mdpi.comresearchgate.net

Incorporation into DNA and RNA: The thiopurine metabolites, particularly thio-deoxyguanosine triphosphate (TdGTP), can be mistakenly incorporated into the DNA of proliferating cells. mdpi.comnih.gov This incorporation disrupts the structure and function of the DNA, leading to strand breaks and triggering cell cycle arrest and apoptosis (programmed cell death). nih.govoup.comclinpgx.org

The mechanistic actions of thiopurines translate into profound effects on critical cellular processes, particularly DNA synthesis. By inhibiting de novo purine synthesis, this compound is expected to deplete the intracellular pool of purine nucleotides required for DNA replication. nih.gov This effect is most pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis. nih.gov

The incorporation of thiopurine metabolites into the DNA strand during the S phase (synthesis phase) of the cell cycle is a major contributor to cytotoxicity. mdpi.com This event triggers the DNA mismatch repair (MMR) system, which recognizes the abnormal base. researchgate.netoup.com The futile attempts by the MMR system to repair these lesions lead to persistent DNA strand breaks, which in turn activate DNA damage signaling pathways. oup.com This signaling cascade ultimately results in a halt in the cell cycle, typically a sustained arrest in the G2 phase, preventing the cell from proceeding to mitosis and culminating in apoptosis. oup.comnih.gov

Beyond their direct cytotoxic effects on cancer cells, thiopurine drugs are well-established as potent immunomodulators. oup.com This activity is central to their use in treating autoimmune disorders and is also relevant in the context of cancer therapy. The primary immunomodulatory mechanism of thiopurines is the induction of apoptosis in activated T-lymphocytes. oup.comnih.govuniroma1.it

In vitro studies on related thiopurines have shown that their active metabolites can induce apoptosis in stimulated CD4+ T cells. oup.comnih.gov This effect is mediated by the inhibition of the small GTPase Rac1, which is involved in T-cell activation signaling. wjgnet.comoup.com By suppressing the proliferation and function of T-lymphocytes, thiopurines can dampen immune responses. This suggests that this compound may possess similar immunomodulatory properties, capable of influencing the immune cell populations within the tumor microenvironment.

Exploration of Antiviral Activity in Viral Cell Culture Models

The antiviral potential of 6-substituted purine analogs has been explored against a variety of viruses in cell culture models. These studies often focus on the ability of these compounds to interfere with viral replication and proliferation.

One area of investigation has been into carbocyclic analogues of 2-amino-6-substituted-purines. In a study evaluating these compounds, the carbocyclic analogue of 2,6-diaminopurine (B158960) ribofuranoside demonstrated significant activity against Herpes Simplex Virus, type 1 (HSV-1) and vaccinia virus. nih.gov Notably, derivatives such as 2-amino-6-chloropurine (B14584) and 2-amino-6-(methylamino)purine also showed considerable activity against HSV-1. nih.gov

Further research into 7-deaza purine nucleoside analogs has also yielded promising results. A series of 6-methyl-7-substituted-7-deaza purine nucleoside analogs were synthesized and evaluated for their activity against influenza A virus strains H1N1 and H3N2. nih.gov Two compounds from this series, 5x and 5z, demonstrated potent anti-influenza A activity, with IC50 values in the low micromolar range. nih.gov

Table 1: Antiviral Activity of Selected 6-Substituted Purine Analogs in Viral Cell Culture Models

| Compound/Analog Class | Virus | Cell Line | Activity | Reference |

| Carbocyclic analogue of 2,6-diaminopurine ribofuranoside | Herpes Simplex Virus, type 1 (HSV-1), Vaccinia virus | Not Specified | Highly active | nih.gov |

| 2-amino-6-chloropurine derivative | Herpes Simplex Virus, type 1 (HSV-1) | Not Specified | Significant activity | nih.gov |

| 2-amino-6-(methylamino)purine derivative | Herpes Simplex Virus, type 1 (HSV-1) | Not Specified | Significant activity | nih.gov |

| 6-methyl-7-substituted-7-deaza purine nucleoside analog (5x) | Influenza A (H1N1, H3N2) | Not Specified | IC50 = 5.88 µM (H1N1), 6.95 µM (H3N2) | nih.gov |

| 6-methyl-7-substituted-7-deaza purine nucleoside analog (5z) | Influenza A (H1N1, H3N2) | Not Specified | IC50 = 3.95 µM (H1N1), 3.61 µM (H3N2) | nih.gov |

Assessment of Antimicrobial Activity in Microorganism Models

The antimicrobial properties of purine analogs have been investigated, with a focus on their ability to disrupt essential metabolic pathways in bacteria.

One strategy has involved the design of 6-substituted purine derivatives as inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase. This enzyme is crucial for bacterial metabolism, and its inhibition can lead to broad-spectrum antimicrobial activity. nih.gov Structure-based design has led to the development of potent inhibitors with low nanomolar activity. nih.gov

Another approach targets riboswitches, which are regulatory segments of messenger RNA that can bind to small molecules and control gene expression. Guanine-binding riboswitches are found in several Gram-positive bacteria and regulate genes involved in purine biosynthesis and transport. nih.gov Rationally designed purine analogs have been shown to bind to these riboswitches and inhibit bacterial growth. nih.gov For instance, several guanine (B1146940) analogs demonstrated significant inhibition of Bacillus subtilis growth in culture. nih.gov One such analog, 6-N-hydroxylaminopurine, was found to repress the expression of a reporter gene controlled by a guanine riboswitch, suggesting a mechanism of action that involves triggering this regulatory system. nih.gov

Table 2: Antimicrobial Activity and Mechanisms of Purine Analogs

| Compound/Analog Class | Target Organism(s) | Mechanism of Action | Reference |

| 6-Substituted purine derivatives | Broad-spectrum bacteria | Inhibition of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase | nih.gov |

| Guanine analogs (e.g., 6-N-hydroxylaminopurine) | Bacillus subtilis | Binding to guanine riboswitches to repress gene expression | nih.gov |

In Vivo Mechanistic Studies in Non-Human Organisms

Pharmacodynamic Profiling in Animal Models (e.g., target engagement, biomarker modulation)

Specific pharmacodynamic data for this compound or closely related antiviral and antimicrobial 6-substituted purine analogs in animal models is limited in the available literature. Such studies would typically involve assessing how the compound interacts with its intended target in a living organism and measuring downstream biomarker changes to quantify the biological response. For the antimicrobial purine analogs targeting bacterial enzymes or riboswitches, pharmacodynamic studies in animal models of infection would be crucial to demonstrate target engagement and efficacy.

Exploration of Biological Effects in Model Organisms

While specific in vivo studies on the antiviral and antimicrobial effects of 6-substituted purines are not widely reported, other biological effects of this class of compounds have been observed in animal models.

For example, N6-substituted adenosine (B11128) analogs have been shown to be potent agonists of A1 purine receptors. nih.gov In animal models, including rabbits and rats, administration of these analogs led to a significant decrease in circulating triglycerides, demonstrating a hypolipidemic effect. nih.gov In normal rats, intravenous administration of an N6-substituted adenosine analog resulted in dose-dependent decreases in plasma fatty acids, phospholipids, triglycerides, and total cholesterol. nih.gov These findings highlight that purine analogs can have systemic biological effects mediated through interactions with specific receptors. nih.govnih.gov

It is important to note that these observed effects on lipid metabolism are distinct from the potential antiviral or antimicrobial activities and serve as an example of the broader biological impact that 6-substituted purine analogs can have in vivo.

Structure Activity Relationship Sar Studies of 6 Isopropylthio Purine Analogs

Impact of Isopropylthio Moiety Modifications on Biological Activity

The substituent at the C6 position of the purine (B94841) ring is a primary determinant of biological activity. Modifications to the isopropylthio group in 6-(isopropylthio)purine have been shown to significantly alter the compound's efficacy and spectrum of activity.

Research into 6-alkylthio substituted methylenecyclopropane (B1220202) nucleoside analogs revealed a clear dependency of antiviral activity on the nature of the alkyl group at the C6-thioether linkage. nih.gov A study systematically replacing the alkyl group demonstrated that activity against various human herpesviruses was sensitive to the size and nature of this substituent. For instance, against Epstein-Barr virus (EBV), most thioether analogs showed activity similar to the parent compound, synguanol. However, for other viruses, activity diminished when the alkyl chains contained six or seven carbon atoms. nih.gov

Similarly, in a series of 6-substituted purines synthesized from 2-amino-6-chloropurine (B14584), the nature of the C6-substituent was critical for antifungal activity. scielo.org.mx Derivatives featuring different thio-linked groups showed varying levels of inhibition against fungal strains like Bacillus subtilis, Aspergillus niger, and Candida tropicalis. scielo.org.mx

It is also noteworthy that the biological effect is target-dependent. For example, a series of S6-substituted purine derivatives, including 2-amino-6-(benzylthio)purine and its p-methyl analog, were found to be inactive in depleting the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), whereas their O6-benzylguanine counterparts were potent. nih.gov This highlights that while the C6-thioether linkage is a key interaction point, its effectiveness is dictated by the specific molecular targets involved.

Table 1: Antiviral Activity of 6-Alkylthio Methylenecyclopropane Nucleosides Against Human Herpesviruses

This table illustrates how modifying the alkyl group of the C6-thioether in a series of purine analogs impacts their antiviral efficacy (EC50 in µM). Data is adapted from antiviral evaluations against Epstein-Barr Virus (EBV) and Human Herpesvirus 8 (HHV-8). nih.gov

Click to view data

| Compound | C6-Alkylthio Substituent | EBV EC50 (µM) | HHV-8 EC50 (µM) |

|---|---|---|---|

| Synguanol (Reference) | - | 0.4 ± 0.1 | 1.5 ± 0.2 |

| 3a | Methylthio | 0.3 ± 0.1 | 1.2 ± 0.2 |

| 3b | Ethylthio | 0.3 ± 0.0 | 1.1 ± 0.1 |

| 3c | Propylthio | 0.5 ± 0.1 | 1.1 ± 0.1 |

| 3d | Butylthio | 0.4 ± 0.1 | 1.0 ± 0.1 |

| 3e | Pentylthio | 0.4 ± 0.1 | 1.3 ± 0.1 |

| 3f | Hexylthio | 0.7 ± 0.1 | 2.2 ± 0.3 |

| 3g | Heptylthio | 0.8 ± 0.1 | 3.5 ± 0.4 |

| 3h | Cyclopentylmethylthio | 0.4 ± 0.1 | >10 |

Positional Effects of Substituents on the Purine Core

Systematic studies have revealed that different positions on the purine core have distinct roles. For instance, introducing a carbon-based substituent at the C2 or C6 position can significantly alter the hydrogen-bonding capabilities of the molecule, which is critical for binding to enzymes or receptors. avcr.cz In contrast, a substituent at the C8 position often points towards the major groove when the purine is part of a nucleic acid duplex, modulating interactions with proteins or the formation of triplex structures. avcr.cz

Research on a series of purine-based inhibitors of the Hsp90 paralog Grp94 demonstrated that selectivity could be achieved by exploiting a unique binding pocket accessible to substituents at the C8 position. nih.gov Further studies on the electronic structure of substituted purines have shown that substituents at the C8 position exert a stronger influence than those at the C2 position. acs.org The position of nitrogen substitution is also critical. In studies of O6- and S6-substituted purines, activity against the AGT protein was preserved with a variety of substituents at the N9 position, but was completely lost upon substitution at the N7 position. nih.gov This demonstrates that even a subtle shift in the position of a group can lead to a total loss of biological function.

Table 2: Summary of Positional Effects of Substituents on the Purine Core

This table summarizes the influence of substituent placement at different positions on the purine ring based on various SAR studies.

Click to view data

| Position | General Impact on Biological Activity | Reference |

|---|---|---|

| C2 | Dramatically influences H-bonding ability; generally has less impact on electronic structure compared to C8. | avcr.czacs.org |

| C6 | Primary determinant of activity for many classes of purine analogs; directly involved in binding and influences H-bonding. | scielo.org.mxavcr.cz |

| C8 | Can modulate interactions with proteins or nucleic acids; has a strong influence on the electronic structure of the purine ring. | avcr.cznih.govacs.org |

| N7 | Substitution can lead to a complete loss of activity for certain targets; alkylation at this position is influenced by the C6 substituent. | nih.govnih.gov |

| N9 | Substitution is often compatible with preserving biological activity; this position is a common site for attaching ribose or other moieties. | nih.govnih.gov |

Influence of N-Substitution Patterns on Activity Profiles

The substitution pattern on the nitrogen atoms of the purine's imidazole (B134444) and pyrimidine (B1678525) rings (N1, N3, N7, and N9) plays a pivotal role in defining the activity profile of its analogs. The regioselectivity of N-alkylation is a key factor, with N7 and N9 being the most common sites for substitution.

The substituent present at the C6 position can direct the site of N-alkylation. For example, it has been demonstrated that 6-methylthiopurine readily undergoes regioselective tert-butylation at the N7 position. nih.gov This contrasts with other purines where N9 substitution might be favored. The size and nature of the substituent at the exocyclic amino group of adenine (B156593) derivatives have also been shown to control the ratio of N7 versus N9 acylation products, with steric effects playing a crucial role. beilstein-journals.org

The functional consequence of this regioselectivity is profound. As mentioned, for a series of O6-benzylguanine derivatives designed to deplete the AGT repair protein, substitution at N9 was well-tolerated, whereas any substitution at N7 resulted in inactive compounds. nih.gov This suggests that for this particular target, the N7 atom is involved in a critical interaction, such as hydrogen bonding, which is disrupted by an alkyl or benzyl (B1604629) group. In contrast, SAR studies on other classes of purine derivatives have identified potent compounds with substitutions at the N7 position, indicating that the ideal N-substitution pattern is highly dependent on the specific biological target. researchgate.net

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is dictated by its three-dimensional shape and its ability to adopt a specific conformation that is complementary to its target's binding site. For flexible molecules like purine analogs, conformational analysis is essential to identify the "bioactive conformation."

SAR studies on purine-scaffold ligands have revealed that conformational control can be a powerful tool for achieving selectivity. For instance, in a series of Grp94 inhibitors, ligands capable of adopting a "backward bent" conformation could insert an 8-aryl group into a unique allosteric site, leading to high selectivity. nih.gov In contrast, other analogs that preferentially adopted a "forward bent" conformation bound to a different site and lacked this selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern potency.

For purine analogs, 3D-QSAR studies have been successfully applied. In one notable study on S(6)-(4-nitrobenzyl)mercaptopurine riboside (NBMPR) analogs, which are inhibitors of the human equilibrative nucleoside transporter 1 (hENT1), both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive models. nih.gov These models proved to be statistically robust, with high squared correlation coefficients (r² > 0.92) and cross-validated coefficients (q² > 0.50), indicating strong predictive power. nih.gov

The output of these 3D-QSAR models includes contour maps that visualize the regions around the molecule where specific physicochemical properties are predicted to enhance or diminish biological activity. For the hENT1 inhibitors, the CoMFA and CoMSIA contour maps identified key features important for binding affinity. nih.gov These maps serve as a guide for rational drug design, suggesting where to add or remove steric bulk, or where electropositive or electronegative groups would be favorable. Such models can screen virtual libraries of compounds before synthesis, prioritizing candidates with the highest predicted activity and streamlining the drug discovery process. brieflands.comhum-ecol.ru

Design, Synthesis, and Evaluation of Novel 6 Isopropylthio Purine Derivatives

Rational Design Principles for Enhanced Selectivity and Potency

The development of 6-(isopropylthio)purine derivatives with improved pharmacological profiles hinges on a deep understanding of their structure-activity relationships (SARs). nih.govnih.gov Medicinal chemists employ several key strategies to rationally design molecules with enhanced selectivity and potency. These principles guide the modification of the parent compound to optimize its interaction with biological targets, such as enzymes and receptors involved in nucleotide metabolism and signaling pathways. ontosight.ainih.gov

Bioisosteric Replacements of the Thioether Linkage

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to modulate the properties of a lead compound. In the context of this compound, the thioether linkage is a critical determinant of its biological activity. Researchers have explored replacing the sulfur atom with other functional groups that mimic its size, shape, and electronic properties. For instance, the replacement of the thioether with an oxygen atom to form an ether linkage can alter the compound's hydrogen bonding capacity and conformational flexibility.

Another approach involves the substitution of the isopropyl group with other alkyl or aryl moieties to probe the steric and electronic requirements of the target's binding pocket. These modifications can influence the compound's metabolic stability and cellular uptake.

Strategic Modifications for Modulating Enzyme Specificity

Achieving selectivity for a specific enzyme isoform is a major goal in drug design to minimize off-target effects. For purine (B94841) derivatives, which can interact with a wide range of kinases and other ATP-utilizing enzymes, strategic modifications are crucial. nih.govstikesbcm.ac.id Altering the substitution pattern on the purine ring can dramatically influence enzyme specificity.

Key modifications include:

Substitution at the N9 position: Introducing different substituents at this position can impact the orientation of the molecule within the enzyme's active site.

Modification of the 2-position: The introduction of amino or other functional groups at the 2-position of the purine ring has been shown to be a successful strategy for enhancing potency and modulating selectivity. nih.gov

Introduction of bulky groups: Attaching larger chemical moieties to the purine core can create steric hindrance that prevents binding to enzymes with smaller active sites, thereby increasing selectivity for the desired target.

Design for Improved Cellular Uptake or Metabolic Stability

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its target in sufficient concentrations. Therefore, designing derivatives with improved cellular uptake and metabolic stability is paramount. Modifications to the this compound scaffold can be made to enhance its physicochemical properties, such as lipophilicity and solubility, which in turn affect its ability to cross cell membranes.

For instance, the introduction of polar functional groups can increase aqueous solubility, while appending lipophilic moieties can enhance membrane permeability. Furthermore, strategic blocking of metabolically labile sites within the molecule can increase its half-life and duration of action.

Synthesis and Characterization of Novel Compound Libraries

The synthesis of novel this compound derivatives often starts from commercially available purine precursors, such as 6-chloropurine (B14466) or 2-amino-6-chloropurine (B14584). researchgate.netresearchgate.net A common synthetic route involves the nucleophilic substitution of the chlorine atom at the 6-position with isopropylthiol. jchps.com Further modifications can then be introduced at other positions of the purine ring.

For example, a library of 2,6,9-trisubstituted purines can be generated using both solution-phase and solid-phase chemistry. nih.gov Solid-phase synthesis allows for the rapid generation of a large number of analogs for high-throughput screening. The general synthetic scheme often involves protecting the N9 position, followed by sequential substitution at the 2- and 6-positions, and finally deprotection to yield the target compounds.

Table 1: Exemplary Synthetic Scheme for this compound Derivatives

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | 2,6-Dichloropurine | Isopropylthiol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Chloro-6-(isopropylthio)purine |

| 2 | 2-Chloro-6-(isopropylthio)purine | Amine (R-NH₂) | Heat or Palladium catalysis | 2-Amino-6-(isopropylthio)purine derivative |

| 3 | 2-Amino-6-(isopropylthio)purine derivative | Alkyl halide (R'-X) | Base (e.g., NaH), Solvent (e.g., DMF) | 9-Alkyl-2-amino-6-(isopropylthio)purine derivative |

This table represents a generalized synthetic approach. Actual conditions and reagents may vary depending on the specific derivative being synthesized.

The characterization of these newly synthesized compounds is a critical step to confirm their structure and purity. A combination of analytical techniques is employed, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms. nih.gov

Mass Spectrometry (MS): To confirm the molecular weight of the compound. jchps.com

Elemental Analysis: To determine the elemental composition of the molecule. researchgate.net

X-ray Crystallography: To determine the three-dimensional structure of the molecule in a crystalline state. researchgate.net

Comparative Biological Activity Assessment of Derivatives

Once a library of novel this compound derivatives has been synthesized and characterized, the next step is to assess their biological activity. nih.gov This is typically done through a series of in vitro assays designed to measure their potency and selectivity against specific biological targets.

For example, if the compounds are designed as kinase inhibitors, their ability to inhibit the activity of a panel of kinases would be evaluated. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.

Table 2: Hypothetical Comparative Biological Activity Data

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity vs. Other Kinases |

| This compound | Kinase A | 500 | Low |

| Derivative 1 | Kinase A | 50 | High |

| Derivative 2 | Kinase B | 25 | High |

| Derivative 3 | Kinase A | 100 | Moderate |

This table presents hypothetical data for illustrative purposes. Actual values would be determined experimentally.

The data from these assays are then used to establish structure-activity relationships (SARs), which provide valuable insights into how different chemical modifications affect the biological activity of the compounds. nih.gov This information, in turn, guides the design of the next generation of derivatives with even further improved properties.

Computational and Theoretical Studies of 6 Isopropylthio Purine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

A notable study investigated the interaction of a derivative, 9-isopropyl-6-(isopropylthio)-9H-purin-2-amine, with the dengue virus NS2B/NS3 protease, a key enzyme in viral replication. nih.gov The docking simulation, performed with AutoDock, revealed that the compound fits into the active site of the protease. nih.gov The calculated free energy of binding (FEB) and the estimated inhibition constant (Ki) provide a quantitative measure of the binding affinity. nih.gov

Key interactions were identified between the purine (B94841) derivative and the amino acid residues of the protease active site. These interactions are crucial for the stability of the ligand-protein complex. The study reported both hydrogen bonds and hydrophobic interactions contributing to the binding. nih.gov

| Target Protein | Ligand | Interacting Residues | Binding Affinity (FEB) | Inhibition Constant (Ki) |

| DENV2 NS2B/NS3 Protease | 9-isopropyl-6-(isopropylthio)-9H-purin-2-amine | N152, G151, G153 (Hydrogen Bonds); Y150, Y161 (Hydrophobic Bonds) | -6.64 kcal/mol | 13.49 μM |

This data is crucial for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity for the target protein. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding stability of a ligand-protein complex over time. nih.govmdpi.com This method simulates the movements of atoms and molecules, offering insights that are not available from static docking models. nih.gov

While specific MD simulation studies on 6-(isopropylthio)purine were not prominently found in the searched literature, the methodology is widely applied to understand the dynamics of similar biomolecular systems. For instance, MD simulations have been used to assess the stability of protein-ligand complexes, such as the IL-33-flavonoid glycoside complex, by analyzing the root mean square deviation (RMSD) of the protein's backbone and the ligand over the simulation period. mdpi.com A stable RMSD plot over time suggests that the complex has reached equilibrium and the ligand is stably bound. mdpi.com

Another application of MD is to study the solvent-accessible surface area (SASA) of a ligand when bound to a protein. This can reveal whether the ligand, or parts of it, are exposed to the solvent or buried within the binding pocket, which can be important for its chemical reactivity and interaction with other molecules. nih.gov

The general steps in performing an MD simulation for a ligand-protein complex are as follows:

System Setup: The docked complex is placed in a simulation box, typically filled with water molecules to mimic the cellular environment. Ions are added to neutralize the system. mdpi.com

Minimization and Equilibration: The system is first minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure. mdpi.com

Production Run: The simulation is run for a specific period, typically nanoseconds, during which the trajectory of all atoms is saved at regular intervals. mdpi.comnih.gov

Analysis: The saved trajectories are analyzed to understand the conformational changes, binding stability, and interactions between the ligand and the protein. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netarxiv.org These methods provide insights into properties like the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity. irjweb.com

For purine derivatives, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. researchgate.net

Studies on substituted purines have shown that the nature and position of substituents can significantly influence the electronic properties. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, which in turn affects the molecule's photophysical and electrochemical properties. nih.gov

The following table shows representative quantum chemical parameters that can be calculated for purine derivatives, as illustrated by studies on related compounds. researchgate.netnih.gov

| Compound Type | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Substituted Purines | DFT | Variable | Variable | Variable |

These calculations are valuable for understanding the intrinsic properties of this compound and for predicting its behavior in chemical reactions and biological systems.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in Research Context (non-clinical)

In silico ADME prediction is a crucial step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic properties. cell4pharma.commdpi.com Various computational models and web-based tools, such as SwissADME and pkCSM, are used to predict these properties based on the chemical structure of a compound. scielo.brnih.gov

For thiopurine derivatives, including 6-mercaptopurine (B1684380) and its analogues, ADME properties are of significant interest due to their use in various therapies. researchgate.netnih.gov In a research context, predicting these properties helps in selecting and optimizing lead compounds before they are synthesized and tested in vitro or in vivo. acs.org

The types of ADME parameters typically predicted include:

Absorption: Parameters like water solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability) are predicted to assess how well the compound might be absorbed into the bloodstream. scielo.br

Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body. nih.gov

Metabolism: The potential for the compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a key prediction, as these enzymes are crucial for drug metabolism. scielo.br

Excretion: Total clearance is a parameter that can be predicted to estimate how quickly the compound is removed from the body. scielo.br

A summary of predictable ADME properties for a compound like this compound, based on general findings for small molecules, is presented in the table below.

| ADME Property | Predicted Parameter | Significance |

| Absorption | Water Solubility (LogS) | Affects dissolution and absorption. |

| GI Absorption | Predicts absorption from the gastrointestinal tract. | |

| Distribution | BBB Permeant | Indicates if the compound can cross the blood-brain barrier. |

| Metabolism | CYP Inhibitor (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions. |

| Toxicity | AMES Toxicity | Predicts mutagenic potential. |

These in silico predictions are valuable for prioritizing compounds for further experimental evaluation. mdpi.com

Homology Modeling and Protein Structure Prediction for Novel Targets

When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to build a model based on the known structure of a related (homologous) protein. nih.govuniroma1.it This computational technique is essential for structure-based drug design when facing novel or less-studied targets. springernature.com

The process of homology modeling involves several steps:

Template Identification: Searching a database of known protein structures (like the Protein Data Bank, PDB) to find one or more homologous proteins with a known 3D structure. researchgate.net

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template protein. nih.gov

Model Building: Building the 3D model of the target protein based on the alignment with the template structure. researchgate.net

Model Refinement and Validation: Refining the model to correct any structural inaccuracies and validating its quality using various computational tools. researchgate.netnih.gov

For example, if this compound were to be investigated as an inhibitor of a novel protein for which no experimental structure exists, a homology model of that protein could be generated. This model could then be used for molecular docking studies to predict how this compound might bind to it. nih.gov This approach has been successfully used in various drug discovery projects, for instance, in building models for enzymes like Plasmodium falciparum adenylosuccinate lyase to design new antimalarial drugs. nih.gov

In recent years, advancements in artificial intelligence, such as AlphaFold, have significantly improved the accuracy of protein structure prediction, even in cases where no close homologs are available. researchgate.netresearchgate.net These methods can provide high-quality models that are valuable for understanding protein function and for designing new therapeutic agents. researchgate.net

Analytical and Characterization Methodologies in 6 Isopropylthio Purine Research

Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely used in concert to unambiguously characterize newly synthesized batches of 6-(isopropylthio)purine. evitachem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR: In the proton NMR spectrum, the isopropyl group is expected to produce a characteristic septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The chemical shifts of the protons on the purine (B94841) ring system (at positions C2 and C8) and the N-H proton provide definitive evidence of the core structure. The integration of these signals confirms the ratio of different types of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by showing distinct signals for each unique carbon atom in the molecule, including the two different carbons of the isopropyl group and the carbons of the purine bicyclic system.

General procedures for acquiring NMR spectra for purine derivatives involve dissolving the substance in a deuterated solvent, such as DMSO-d₆, with chemical shifts calibrated to the residual solvent peak. biorxiv.orgoup.com

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound This table represents theoretical values based on standard chemical shift ranges for the respective functional groups.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Isopropyl -CH₃ | ~1.4 | Doublet |

| ¹H | Isopropyl -CH | ~4.0 | Septet |

| ¹H | Purine C2-H | ~8.4 | Singlet |

| ¹H | Purine C8-H | ~8.6 | Singlet |

| ¹H | Purine N-H | >13.0 | Broad Singlet |

| ¹³C | Isopropyl -CH₃ | ~23.0 | - |

| ¹³C | Isopropyl -CH | ~36.0 | - |

| ¹³C | Purine Carbons | 120 - 160 | - |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

In metabolomics studies, this compound has been identified using techniques like ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF MS). acs.orgnih.gov This method combines the separation power of UPLC with the sensitive detection and accurate mass measurement of Q-TOF MS. nih.gov In one such analysis, this compound was detected and identified in negative electrospray ionization mode. acs.orgacs.org The precise mass measurement helps to distinguish the compound from other metabolites with similar retention times. d-nb.info The molecular formula of this compound is C₈H₁₀N₄S, with a corresponding molecular weight of approximately 194.26 g/mol . nih.gov

Table 2: Mass Spectrometry Data for this compound

| Analytical Method | Ionization Mode | Observed m/z | Inferred Ion | Source(s) |

| UPLC-Q-TOF MS | Negative ESI | 194.063 | [M-H]⁻ | acs.orgacs.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. In this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H and C-H stretching, as well as absorptions related to the C=N and C=C bonds within the purine ring system. The region between 8.5 and 13 µm is often dissimilar among related purine compounds and can be useful for differentiation and definitive identification. sci-hub.se

Table 3: Expected Characteristic IR Absorption Bands for this compound This table represents general frequency ranges for the indicated bond types.

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

| 3200 - 3500 | N-H | Stretching |

| 2850 - 3000 | C-H (sp³) | Stretching |

| 3000 - 3100 | C-H (sp²) | Stretching |

| 1500 - 1650 | C=N, C=C | Ring Stretching |

Crystallographic Studies of this compound and its Complexes

Crystallographic studies, particularly X-ray diffraction, provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state and the nature of intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with X-rays. ncl.ac.uk The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. This technique would unambiguously confirm the connectivity of the isopropylthio group to the C6 position of the purine ring and reveal the packing of the molecules in the crystal lattice. While this method is paramount for absolute structure confirmation, specific published X-ray diffraction data for crystals of this compound alone were not identified.

To understand how a molecule like this compound interacts with its biological target, such as an enzyme or receptor, co-crystallization followed by X-ray diffraction is an exceptionally powerful technique. acs.org In this method, the target protein is purified and mixed with the ligand, in this case, this compound, under conditions that promote the formation of a protein-ligand complex crystal.

Analysis of the resulting crystal structure can reveal the precise binding orientation of the inhibitor within the active site of the protein. nih.gov It highlights the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that are responsible for the binding affinity and selectivity. acs.org This structural information is invaluable for structure-based drug design, allowing for the rational optimization of the lead compound to improve its potency and other pharmacological properties. While this technique is highly relevant for purine derivatives, specific studies detailing the co-crystallization of this compound with a biological target have not been reported in the searched literature.

Chromatographic Methods for Purity Assessment and Metabolite Analysis in Research

Chromatographic techniques are fundamental in the study of this compound, providing high-resolution separation that is critical for purity assessment of synthetic batches and for the detection and quantification of the compound and its metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. By employing a high-pressure pump, the mobile phase and sample are forced through the column, leading to efficient separation. mtoz-biolabs.com

For purity analysis, a well-designed HPLC method can separate the parent compound from any impurities, such as starting materials, byproducts, or degradation products. chromforum.org The choice of stationary phase (e.g., C18 for reversed-phase chromatography), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), pH, and column temperature are critical parameters that must be optimized to achieve adequate separation. torontech.comjasco-global.comnih.govhplc.eu Detection is commonly performed using an ultraviolet (UV) detector, as purine structures typically exhibit strong UV absorbance. mtoz-biolabs.com Purity is often determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. chromforum.org

While HPLC is a standard method for the analysis of purine analogs nih.gov, specific, validated HPLC methods for the routine purity analysis of this compound are not extensively detailed in publicly available scientific literature. However, the general principles of HPLC method development are widely applied. chromatographyonline.com

Table 1: General Parameters for HPLC Method Development

| Parameter | Description | Common Choices for Purine Analogs |

|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-Phase (e.g., C18, C8), 2-5 µm particle size |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of aqueous buffer (e.g., phosphate, formate) and organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min for analytical columns |

| Temperature | Column temperature affects retention time and selectivity. | Ambient to 40°C |

| Detection | The method used to visualize the separated components. | UV-Vis Detector (e.g., at 254 nm or λmax of the purine) |

| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL |

This table represents a generalized approach to HPLC method development for purine-like compounds; specific conditions must be optimized for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique used for the identification and quantification of this compound, particularly in the context of metabolite analysis. thermofisher.comlcms.cz This hybrid technique couples the superior separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov As compounds elute from the LC column, they are ionized (e.g., via electrospray ionization - ESI) and introduced into the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z), providing molecular weight and structural information. thermofisher.com

In metabolomics research, LC-MS has been utilized to detect this compound in complex biological samples. For instance, ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF MS) has successfully identified this compound in extracts of the plant Melissa officinalis. This application highlights the technique's ability to detect and identify trace amounts of specific metabolites within a highly complex biological matrix. The high-resolution mass accuracy of instruments like Q-TOF MS allows for the confident determination of the elemental composition of the detected compound. nih.govnih.gov

Table 2: Example of LC-MS Detection of this compound

| Parameter | Value/Method |

|---|---|

| Compound Name | This compound |

| Technique | Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| Precursor Ion (m/z) | Dependent on ionization mode (e.g., [M+H]⁺ or [M-H]⁻) |

| Application | Metabolite identification in plant extracts |

This table is based on the application of LC-MS in metabolomics research for the identification of the specified compound.

Biochemical and Biophysical Techniques for Interaction Studies

To understand the biological activity of this compound, it is crucial to study its interactions with macromolecular targets such as proteins and enzymes. Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and enzyme kinetics assays provide quantitative data on these interactions.

Isothermal Titration Calorimetry (ITC) is a biophysical technique that provides a comprehensive thermodynamic profile of a binding interaction in a single experiment. nih.gov It directly measures the heat released or absorbed when a ligand (in this case, this compound) is titrated into a solution containing a macromolecule (e.g., a target protein). nih.gov This allows for the label-free determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govjaptamers.co.uk Such data is invaluable for understanding the driving forces behind the binding event. nih.gov

Despite its power for characterizing molecular interactions, specific studies employing ITC to analyze the binding of this compound to a biological target are not prominently featured in the reviewed scientific literature. In principle, ITC would be an ideal method to confirm direct binding to a putative protein target and to quantify the thermodynamic forces governing the interaction. vanderbilt.edumpg.de

Surface Plasmon Resonance (SPR) is another powerful, label-free biophysical technique for monitoring biomolecular interactions in real-time. nih.gov In a typical SPR experiment, a target protein (ligand) is immobilized on a sensor chip. A solution containing this compound (analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal. vela-labs.at This allows for the determination of the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, providing a measure of binding affinity. vela-labs.at

SPR is widely used in drug discovery and basic research for screening small molecule libraries and characterizing hit compounds. nicoyalife.combitesizebio.com However, the scientific literature does not currently provide specific examples of SPR being used to investigate the binding kinetics of this compound.

Enzyme kinetics assays are performed to determine if this compound can act as a substrate or an inhibitor of a specific enzyme. These assays measure the rate of an enzymatic reaction and how that rate is affected by varying concentrations of the compound. eppendorf.com The reaction rate is typically monitored over time by measuring the increase in a product or the decrease in a substrate. bitesizebio.com Often, this is accomplished using a spectrophotometer to detect a change in absorbance or fluorescence. nih.govbmglabtech.com

If this compound is an inhibitor, experiments can determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki), which quantifies its potency. nih.gov These assays are fundamental to characterizing the biochemical function and mechanism of action of a bioactive compound. At present, detailed enzyme kinetic studies specifically featuring this compound as a substrate or inhibitor are not widely reported in the literature.

Future Research Directions and Unexplored Avenues for 6 Isopropylthio Purine

Identification of Novel Biological Targets and Mechanistic Pathways

A primary focus for future research will be the definitive identification of novel biological targets and the elucidation of the precise mechanistic pathways through which 6-(isopropylthio)purine exerts its effects. While it is understood that purine (B94841) derivatives can interact with enzymes and receptors involved in nucleotide metabolism and signaling, the specific molecular partners of this compound are not fully characterized. ontosight.ai